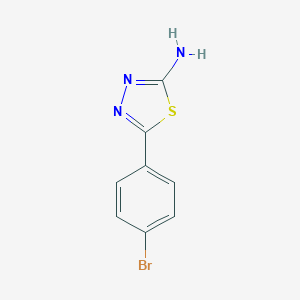

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFZBJVESBZZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339180 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13178-12-6 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and unique electronic properties associated with the 1,3,4-thiadiazole scaffold.

Compound Profile

IUPAC Name: this compound[1] Chemical Formula: C₈H₆BrN₃S[1][2] Molecular Weight: 256.12 g/mol [1][3] CAS Number: 13178-12-6[1][3]

Synthesis Methodology

The primary and most widely employed method for the synthesis of this compound is the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide intermediate. This intermediate is formed from the reaction of 4-bromobenzoic acid and thiosemicarbazide.

Experimental Protocol

A general and effective protocol for the synthesis involves the following steps:

Step 1: Formation of 1-(4-bromobenzoyl)thiosemicarbazide

-

In a round-bottom flask, dissolve 4-bromobenzoic acid and thiosemicarbazide in a suitable solvent such as methanol.[4]

-

The reaction mixture is then heated under reflux for a period of 8-10 hours.[4]

-

After reflux, the mixture is cooled, and ice-water is added to precipitate the intermediate product, 4-substituted benzoyl thiosemicarbazide.[4]

-

The resulting solid is filtered, washed, and dried. Recrystallization from a solvent like rectified spirit can be performed for purification.[4]

Step 2: Cyclodehydration to this compound

-

The dried 1-(4-bromobenzoyl)thiosemicarbazide is carefully added in portions to a dehydrating agent, such as concentrated sulfuric acid, with constant stirring.[4]

-

The reaction mixture is then heated, typically between 60-70°C, for approximately 5 hours.[4]

-

After heating, the mixture is allowed to cool to room temperature overnight.[4]

-

The cooled reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

An alternative one-pot synthesis approach utilizes polyphosphate ester (PPE) as a cyclizing agent, reacting thiosemicarbazide and the carboxylic acid directly to form the 2-amino-1,3,4-thiadiazole derivative.[5]

Characterization Data

The structural elucidation and confirmation of this compound are achieved through various spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Melting Point | 226 °C | [6] |

| Appearance | White solid | [6] |

Spectroscopic Data

The following table summarizes the key characterization data. Note that detailed spectral data for the title compound is often reported in the context of broader studies on 1,3,4-thiadiazole derivatives. The data presented here is a composite from available literature.

| Technique | Observed Peaks/Signals |

| FT-IR (cm⁻¹) | ~3400-3072 (N-H stretching of primary amine), ~3040-2946 (aromatic C-H stretching), ~1636-1590 (C=N stretching of the thiadiazole ring), ~854-812 (C-S-C stretching of the thiadiazole moiety).[7] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 7.6-8.04 ppm. The amine (NH₂) protons would also be present. |

| ¹³C-NMR (DMSO-d₆, δ ppm) | The C=N carbon of the thiadiazole ring is typically observed between 148-169 ppm. Aromatic carbons resonate in the 112-130 ppm range.[7] |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected to be observed, confirming the molecular weight. |

Workflow and Potential Applications

The synthesis and subsequent investigation of this compound and its derivatives are driven by their potential applications in various scientific fields.

Derivatives of 1,3,4-thiadiazoles are known to exhibit a wide range of biological activities. While specific signaling pathway data for the title compound is not extensively detailed in the public domain, the general class of compounds has been investigated for various therapeutic properties.

Biological Significance

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry. The presence of the =N-C-S moiety is believed to be crucial for its biological activities.[7] Compounds containing this core structure have shown promise as:

-

Anti-inflammatory and Analgesic Agents: Research indicates that thiadiazole derivatives can exhibit significant analgesic and anti-inflammatory effects, making them candidates for therapeutic applications in pain and inflammation management.[2]

-

Antimicrobial Agents: The antimicrobial properties of these compounds suggest their potential use in agricultural chemistry as pesticides or fungicides.[2]

-

Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, opening avenues for their investigation in oncology.[2]

Interaction studies suggest that these compounds may exert their effects by binding to and modulating the activity of enzymes and receptors involved in inflammatory and microbial pathways.[2]

Conclusion

This compound is a synthetically accessible compound with a foundation for a wide range of potential applications, particularly in the pharmaceutical and agrochemical sectors. This guide provides the essential technical information for its synthesis and characterization, serving as a valuable resource for researchers and developers in the field. Further investigation into the specific mechanisms of action and structure-activity relationships of this and related compounds is a promising area for future research.

References

- 1. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 13178-12-6 [smolecule.com]

- 3. 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. growingscience.com [growingscience.com]

An In-depth Technical Guide on the Biological Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on the 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine scaffold, a promising heterocyclic core in medicinal chemistry.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

The specific scaffold, this compound, combines the thiadiazole ring with a bromophenyl group. The presence of the bromine atom, an electron-withdrawing substituent, at the para-position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity.[1] This guide synthesizes the current knowledge on these derivatives, focusing on their anticancer and antimicrobial properties, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound Derivatives

The core structure is typically synthesized through the cyclization of a substituted benzoyl thiosemicarbazide.[4] The general pathway involves reacting a 4-bromobenzoic acid derivative with thiosemicarbazide, followed by dehydration and cyclization, often using a strong acid like concentrated sulfuric acid or phosphorus oxychloride.[4][5] Further derivatization is commonly achieved at the 2-amino group to generate a library of compounds for biological screening.

Caption: General synthesis workflow for this compound derivatives.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold have shown significant potential as anticancer agents.[6] While direct data on 5-(4-bromophenyl) derivatives is limited, closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs have demonstrated potent cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutic drugs like 5-fluorouracil.[1][7]

Data Presentation

The following table summarizes the cytotoxic activity of representative 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, which serve as structural analogs to the bromo-derivatives discussed herein.

| Compound ID | Derivative Structure (Modification at 2-amino position) | Cell Line | IC₅₀ (µg/mL) | Reference Drug (5-FU) IC₅₀ (µg/mL) | Source |

| 4e | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.34 | 6.80 | [7][8] |

| 4e | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 3.13 | 8.40 | [7] |

| 4i | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | MCF-7 (Breast) | 2.32 | 6.80 | [7] |

| 4i | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | HepG2 (Liver) | 3.21 | 8.40 | [7] |

| 14a-c | (Generic piperazine acetamide derivatives) | MCF-7 & HepG2 | 2.32 - 8.35 µM | Not specified | [6] |

Mechanism of Action

Studies on active analogs suggest that their cytotoxic effect is mediated through the induction of apoptosis.[7] Treatment of cancer cells with these compounds has been shown to cause cell cycle arrest at the S and G2/M phases. Furthermore, a significant increase in the pro-apoptotic Bax/Bcl-2 ratio and elevated levels of caspase 9 have been observed, indicating activation of the intrinsic apoptotic pathway.[7]

Caption: Proposed apoptotic pathway induced by active 1,3,4-thiadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The this compound scaffold and its derivatives have demonstrated notable antimicrobial properties.[1] The presence of the bromo substituent at the para position is reported to confer remarkable activity against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation

The following table summarizes the minimum inhibitory concentration (MIC) values for the core compound and related derivatives against various microbial strains.

| Compound/Derivative | Microorganism | Activity Type | Result (µg/mL) | Source |

| This compound derivatives | Staphylococcus aureus | MIC | 8 - 32 | [1] |

| This compound derivatives | Escherichia coli | MIC | 8 - 32 | [1] |

| Derivative 23p (contains 4-bromophenyl substituent) | Staphylococcus epidermidis | MIC | 31.25 | [9] |

| Derivative 23p (contains 4-bromophenyl substituent) | Micrococcus luteus | MIC | 15.63 | [9] |

| Derivative 24b (R = Br) | Staphylococcus aureus | MIC | 128 | [9] |

| Chlorinated derivative 8b | Staphylococcus aureus | MIC | 20 - 28 | [10][11] |

| Chlorinated derivative 8b | Bacillus subtilis | MIC | 20 - 28 | [10][11] |

Experimental Protocols

This method is used for preliminary screening of antibacterial and antifungal activity.[4][10]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into sterile Petri plates.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile filter paper discs (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A standard antibiotic disc (e.g., Ciprofloxacin) is used as a positive control.[4]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is typically determined using a broth microdilution method.

-

Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

Observation: The wells are visually inspected for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound in which no growth is observed.

Caption: Standard workflow for in vitro antimicrobial activity screening.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable core for the development of novel therapeutic agents. The available data, particularly from closely related analogs, strongly suggest that its derivatives possess significant anticancer and antimicrobial activities. The bromine substituent appears to be a key contributor to these biological effects, highlighting the importance of halogenation in drug design.

Future research should focus on synthesizing a broader library of derivatives based on this specific bromo-scaffold to establish a clear structure-activity relationship (SAR). Investigating their effects on a wider range of cancer cell lines and microbial pathogens, including drug-resistant strains, is crucial. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets (e.g., enzymes, receptors), will be essential for optimizing the potency and selectivity of these promising compounds for potential clinical development.

References

- 1. Buy this compound | 13178-12-6 [smolecule.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. japsonline.com [japsonline.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

Spectroscopic and Biological Insights into 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,3,4-thiadiazole scaffold.

Core Spectroscopic Data

The structural identity of this compound has been established through various spectroscopic techniques. The key quantitative data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are summarized below.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3372 | N-H stretching |

| 3064 | C-H stretching (aromatic) |

| 1632 | C=N stretching (ring) |

| 1562-1448 | C=C stretching (aromatic) |

| 862 | C-S-C stretching (thiadiazole) |

| 686 | C-Br stretching |

Table 2: NMR Spectral Data (DMSO-d₆)

| ¹³C NMR (δ, ppm) | Assignment |

| 175.2 | C-5 (Thiadiazole ring) |

| 162.2 | C-2 (Thiadiazole ring) |

| 131.8 | C-1' (Bromophenyl ring, C-Br) |

| 130.3 | C-3', C-5' (Bromophenyl ring) |

| 128.9 | C-2', C-6' (Bromophenyl ring) |

| 122.7 | C-4' (Bromophenyl ring) |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₆BrN₃S |

| Molecular Weight | 256.12 g/mol [1] |

| Monoisotopic Mass | 254.94658 Da |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are two commonly cited experimental protocols.

Protocol 1: Dehydrocyclization of 4-Bromobenzoyl Thiosemicarbazide[2]

-

Preparation of 4-Bromobenzoyl Thiosemicarbazide: 4-Bromobenzoic acid is reacted with thiosemicarbazide to form the corresponding acylthiosemicarbazide intermediate.

-

Cyclization: The 4-bromobenzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking.

-

Heating: The reaction mixture is heated to between 60-70°C for 5 hours.

-

Work-up: The mixture is allowed to cool to room temperature overnight and then poured over crushed ice.

-

Precipitation: The product is precipitated by the addition of an ammonium hydroxide solution.

-

Purification: The resulting precipitate is washed thoroughly with distilled water to remove any sulfate impurities and then dried. The final product is recrystallized from chloroform.

Protocol 2: Reaction of 4-Bromobenzoic Acid and Thiosemicarbazide

-

Reaction Setup: A mixture of 4-bromobenzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[2]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent and heated for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into cold water to precipitate the crude product. The solid is then filtered, washed, and recrystallized from an appropriate solvent like ethanol to yield the pure this compound.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Logical relationships of potential biological activities and therapeutic applications.

Potential Biological Activities and Future Directions

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities. For this compound and its analogs, the literature suggests potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The thiadiazole scaffold is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.[3]

Further research is warranted to elucidate the specific mechanisms of action and to evaluate the efficacy and safety of this compound in preclinical models. The development of novel derivatives could also lead to compounds with enhanced potency and selectivity for specific therapeutic targets.

References

Crystal Structure of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry. This document outlines the crystallographic parameters, molecular geometry, and intermolecular interactions, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of this compound by illustrating its role in relevant signaling pathways.

Core Concepts: Molecular Structure and Crystallographic Data

While the specific crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 717882, direct access to this specific file is restricted.[1] However, a detailed analysis of the closely related isomer, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, provides significant insights into the structural characteristics of this class of compounds.[2][3]

The crystal structure of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine reveals a monoclinic crystal system with the space group P21/c.[2][3] The thiadiazole and bromophenyl rings are planar, with a dihedral angle of 48.35 (3)° between them.[2][3] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a cohesive three-dimensional network.[2][3]

Table 1: Crystallographic Data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine [2][3]

| Parameter | Value |

| Chemical Formula | C8H6BrN3S |

| Formula Weight | 256.13 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.869 (3) |

| b (Å) | 8.0250 (16) |

| c (Å) | 7.9480 (16) |

| β (°) | 97.43 (3) |

| Volume (Å3) | 940.4 (3) |

| Z | 4 |

| Density (calculated) (Mg/m3) | 1.810 |

| Absorption Coefficient (mm-1) | 4.54 |

| F(000) | 504 |

| Temperature (K) | 298 (2) |

Table 2: Hydrogen Bond Geometry (Å, °) for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine [2]

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N3—H3A···N1i | 0.86 | 2.27 | 3.092 (7) | 160 |

| N3—H3B···N2ii | 0.86 | 2.06 | 2.896 (7) | 163 |

| Symmetry codes: (i) -x+1, y+1/2, -z+3/2; (ii) x, -y+5/2, z+1/2 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclization of an aryl-substituted thiosemicarbazide.[4]

Materials:

-

4-Bromobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl3) or concentrated sulfuric acid

-

Appropriate solvents (e.g., toluene, methanol)

-

Ice-water mixture

-

Recrystallization solvent (e.g., ethanol, acetone)

Procedure:

-

Formation of Acylthiosemicarbazide Intermediate: A mixture of 4-bromobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent.

-

Cyclization: The resulting intermediate is then treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours.

-

Isolation: After cooling, the reaction mixture is poured into an ice-water mixture to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.

Single-Crystal X-ray Diffraction

The following protocol is representative for obtaining single-crystal X-ray diffraction data for compounds in this class, based on the study of the 2-bromo isomer.[2]

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., acetone).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are performed to collect a complete dataset.

-

Data Reduction: The collected diffraction data are processed to correct for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and to modulate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5][6]

Inhibition of COX-2 by thiadiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Furthermore, the inhibition of TNF-α can disrupt the downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[6][7]

References

- 1. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, spectral characteristics, and known biological activities, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided. Furthermore, relevant biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 4-bromophenyl group at the 5-position.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13178-12-6 | [1][2] |

| Molecular Formula | C₈H₆BrN₃S | [1][2] |

| Molecular Weight | 256.12 g/mol | [1][2] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 226 °C; 228-232 °C | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Spectral data for related compounds suggest the presence of signals for the amino group protons and aromatic protons of the bromophenyl ring. |

| ¹³C NMR | Expected signals include those for the carbon atoms of the bromophenyl ring and the 1,3,4-thiadiazole ring. |

| Infrared (IR) | 3381 cm⁻¹ (N-H stretching), 3076 cm⁻¹ (aromatic C-H stretching), 1642 cm⁻¹ (C=N stretching of the ring), 1570-1454 cm⁻¹ (C=C aromatic stretching). |

| Mass Spectrometry | Monoisotopic Mass: 254.94658 Da. |

Crystallographic Data

| Crystal System | Monoclinic (for 2-bromo isomer) |

| Space Group | P2₁/c (for 2-bromo isomer) |

| Unit Cell Dimensions | a = 14.869 Å, b = 8.0250 Å, c = 7.9480 Å, β = 97.43° (for 2-bromo isomer) |

Solubility

Specific quantitative solubility data is not widely published. However, based on its chemical structure and common laboratory practices for similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4-Bromobenzoyl Thiosemicarbazide

This protocol is based on a general method for the synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[6]

Materials:

-

4-Bromobenzoyl thiosemicarbazide

-

Concentrated sulfuric acid

-

Crushed ice

-

Ammonium hydroxide solution

-

Distilled water

-

Chloroform for recrystallization

Procedure:

-

In a clean, dry flask, slowly add 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking and cooling in an ice bath to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 60-70°C for 5 hours.

-

Allow the mixture to cool to room temperature and let it stand overnight.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution by the dropwise addition of ammonium hydroxide solution until a precipitate is formed.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any residual acid.

-

Dry the crude product and recrystallize it from chloroform to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for drug development.

Anticancer Activity

This compound has shown moderate to good anticancer activity.

| Cell Line | Assay | Activity | Reference |

| MCF-7 (Breast Cancer) | SRB assay | GI₅₀ = 38.2 µg/mL | [7] |

The anticancer mechanism of 1,3,4-thiadiazole derivatives is often linked to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Antimicrobial Activity

Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown significant antibacterial and antifungal properties.[7] The antimicrobial activity of the bromo-substituted compound is notable.[7]

| Organism | Activity (MIC) |

| Staphylococcus aureus | Significant activity reported for the series |

| Bacillus subtilis | Significant activity reported for the series |

| Escherichia coli | Moderate activity reported for the series |

| Pseudomonas aeruginosa | Moderate activity reported for the series |

| Aspergillus niger | Moderate activity reported for the series |

| Candida albicans | Moderate activity reported for the series |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively. Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Caption: Potential anti-inflammatory mechanisms of action.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of promising biological activities. Its synthesis is straightforward, and its potential as an anticancer, antimicrobial, and anti-inflammatory agent makes it a valuable scaffold for further investigation and development in medicinal chemistry. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic profile, and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, this document synthesizes the substantial body of evidence from studies on its close structural analogs and derivatives. The primary biological activities associated with this class of compounds, including anticancer and anti-inflammatory effects, are explored in depth. This guide elucidates the potential molecular targets and signaling pathways, presents available quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a deeper understanding for research and development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents. The subject of this guide, this compound, and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further investigation. The presence of the bromophenyl group and the 2-amino-1,3,4-thiadiazole core are key structural features that likely contribute to their biological effects. This guide will focus on the two most prominently reported activities: anticancer and anti-inflammatory actions.

Anticancer Mechanism of Action

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been extensively studied for their cytotoxic effects against various cancer cell lines. The proposed mechanisms are multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Inhibition of Key Kinases

Several studies on 2-amino-1,3,4-thiadiazole derivatives suggest that they can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase overexpressed in many solid tumors, playing a vital role in cell adhesion, migration, and proliferation.[2][3] Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been identified as inhibitors of FAK, likely by competing with ATP for the binding site in the kinase domain.[2] Inhibition of FAK leads to the downstream suppression of pro-survival pathways such as PI3K/Akt.[3]

-

Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a hallmark of chronic myelogenous leukemia (CML). Certain 1,3,4-thiadiazole derivatives have shown inhibitory activity against the Abl protein kinase.[1][4]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers. Some 1,3,4-thiadiazole derivatives have been found to inhibit EGFR, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[5]

Induction of Apoptosis

A primary mechanism of anticancer activity for this class of compounds is the induction of programmed cell death, or apoptosis.[6][7] This is achieved through the modulation of key apoptotic regulators:

-

Caspase Activation: Studies have shown that treatment with 1,3,4-thiadiazole derivatives leads to the activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[4]

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical step in apoptosis. An increase in the Bax/Bcl-2 ratio is a common finding after treatment with these compounds, leading to mitochondrial dysfunction and the release of cytochrome c.[5][7]

Cell Cycle Arrest

Interference with the normal progression of the cell cycle is another key anticancer mechanism of 1,3,4-thiadiazole derivatives.[8][9] Depending on the specific derivative and the cancer cell line, cell cycle arrest has been observed at different phases:

-

G1/S Phase Arrest: Some derivatives cause an accumulation of cells in the G1 phase, preventing their entry into the S phase of DNA synthesis.[8]

-

G2/M Phase Arrest: Other derivatives have been shown to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.[5][10][11] This is often associated with the inhibition of cyclin-dependent kinases (CDKs), such as CDK1.[11]

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme for DNA replication and chromosome segregation. Some 5-aryl-substituted 1,3,4-thiadiazole-2-amine derivatives have been identified as potential inhibitors of topoisomerase II, leading to DNA damage and cell death.[2]

Anti-inflammatory Mechanism of Action

The 1,3,4-thiadiazole nucleus is also associated with significant anti-inflammatory properties. The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes.

-

COX-1 and COX-2 Inhibition: Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Molecular docking studies and in vivo experiments with derivatives of 2,6-diaryl-imidazo[2,1-b][8][9][10]thiadiazoles suggest that these compounds can bind to and inhibit both COX-1 and COX-2, with a potential for selective COX-2 inhibition in some cases.[12] This dual or selective inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.[12]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine against various human cancer cell lines. It is important to note that these data are for derivatives and not the parent compound, this compound.

| Compound ID | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 4-chlorophenyl | -H | MCF-7 | >100 | [7] |

| Derivative B | 4-chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | MCF-7 | 2.32 (µg/mL) | [7] |

| Derivative C | 4-chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | HepG2 | 3.13 (µg/mL) | [7] |

| Derivative D | 4-(trifluoromethyl)phenyl | N-(5-Nitrothiazol-2-yl)-2-thioacetamide | K562 | 7.4 | [1] |

| Derivative E | 2-(benzenesulfonylmethyl)phenyl | -H | LoVo | 2.44 | [2] |

| Derivative F | 2-(benzenesulfonylmethyl)phenyl | -H | MCF-7 | 23.29 | [2] |

| Derivative G | N/A | N-(5-(4-fluorophenyl)) | MDA-MB-231 | (Higher than Cisplatin) | [13] |

Experimental Protocols

The following are representative experimental protocols for assessing the biological activities of 1,3,4-thiadiazole derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the putative signaling pathways and experimental workflows.

Caption: Putative anticancer signaling pathways of this compound derivatives.

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

Caption: General experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound and its derivatives are a promising class of compounds with significant anticancer and anti-inflammatory potential. The proposed mechanisms of action are centered around the inhibition of key cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, and the suppression of inflammatory mediators.

While this guide provides a comprehensive overview based on existing data for related compounds, further research is warranted to elucidate the precise molecular targets and mechanisms of this compound itself. Future studies should focus on:

-

Direct Enzyme Inhibition Assays: To confirm the inhibitory activity against specific kinases and COX enzymes.

-

In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

A deeper understanding of the mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents based on the 1,3,4-thiadiazole scaffold.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. benchchem.com [benchchem.com]

- 8. turkjps.org [turkjps.org]

- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 1,3,4-thiadiazole scaffold has garnered considerable attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on a specific class of these compounds, the 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives, summarizing their synthesis, antimicrobial activity, and the experimental methodologies employed in their evaluation.

Core Synthesis Strategy

The synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines typically involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[3] This common pathway involves the initial reaction of a substituted benzoic acid ester with thiosemicarbazide to form the corresponding benzoyl thiosemicarbazide intermediate. Subsequent cyclization, often facilitated by a dehydrating agent like concentrated sulfuric acid, yields the desired 5-substituted-1,3,4-thiadiazol-2-amine.[3]

A general synthetic scheme is outlined below:

Antimicrobial Activity Profile

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the bromophenyl substituent at the 5th position of the thiadiazole ring, coupled with the 2-amino group, appears to be a key structural feature for this biological activity. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives against selected microbial strains. This data highlights the impact of different substituents on the phenyl ring on the antimicrobial potency.

| Compound ID | R-Group (at para-position) | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| 4a | -F | 20 | 22 | - | - | - | - | [4] |

| 4b | -Cl | 24 | 28 | - | - | - | - | [4] |

| 4c | -Br | Significant Activity | Significant Activity | - | - | - | - | [3] |

| 8a | -F | 20-28 | 20-28 | - | - | - | - | [4] |

| 8b | -Cl | 20-28 | 20-28 | - | - | - | - | [4] |

| 8d | Oxygenated Substituent | - | - | - | - | 32-42 | 32-42 | [4] |

| 8e | Oxygenated Substituent | - | - | - | - | 32-42 | 32-42 | [4] |

| Ciprofloxacin | (Standard) | 18-20 | 18-20 | - | - | - | - | [4] |

| Fluconazole | (Standard) | - | - | - | - | 24-26 | 24-26 | [4] |

Note: "-" indicates data not reported in the cited sources. "Significant Activity" indicates that the source mentioned notable activity but did not provide a specific MIC value in the accessible text.

From the available data, halogenated derivatives, particularly those with fluorine and chlorine, exhibit good antibacterial activity, with MIC values comparable to the standard drug ciprofloxacin against Gram-positive bacteria like S. aureus and B. subtilis.[4] Derivatives with oxygenated substituents on the phenyl ring have shown promising antifungal activity against A. niger and C. albicans.[4]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reproducibility and validation of antimicrobial activity studies. The following sections outline the typical methodologies employed for the synthesis and antimicrobial screening of this compound derivatives.

General Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines

-

Synthesis of 4-substituted benzoyl thiosemicarbazides: Thiosemicarbazide (0.015 mol) and a 4-substituted benzoic acid ester (0.01 mol) are dissolved in methanol (50 mL) with heating. The reaction mixture is then refluxed for 8-10 hours. After cooling, an ice-water mixture is added to the solution, leading to the separation of a solid product. This intermediate is filtered, dried, and recrystallized from rectified spirit.[3]

-

Dehydrocyclization to form the thiadiazole ring: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking. This mixture is stirred and then poured onto crushed ice. The resulting precipitate, the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine, is filtered, washed with water, dried, and recrystallized from a suitable solvent like an ethanol-water mixture.[3]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method and the broth microdilution method to determine the MIC.

-

Media and Microbial Strains: Standard bacterial strains such as Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) are used.[3] Fungal strains like Aspergillus niger and Candida albicans are also commonly employed.[3] Nutrient agar/broth is used for bacteria, while Sabouraud dextrose agar/broth is used for fungi.[3]

-

Disc Diffusion Method: Paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 µg/mL).[3] These discs are then placed on agar plates previously swabbed with the microbial culture. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. Standard antibiotics like Ciprofloxacin for bacteria and Fluconazole for fungi are used as positive controls.[3]

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[3] A standardized microbial suspension is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.[3]

Concluding Remarks

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic accessibility and the demonstrated efficacy against a range of pathogens underscore the potential of these derivatives. Further research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and toxicity assessments is warranted to advance these compounds as potential therapeutic candidates. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to this important area of drug discovery.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. This technical guide focuses on the anticancer potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs, providing a comprehensive overview of their synthesis, in vitro efficacy, and mechanisms of action. The inherent versatility of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, allows for structural modifications that can enhance cytotoxic activity against various cancer cell lines.[1]

In Vitro Anticancer Activity

The anticancer efficacy of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of these compounds, have been determined through various cell viability assays. The data presented in the following tables summarize the cytotoxic effects of these analogs, highlighting the influence of different substituents on their anticancer activity.

| Compound ID | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-Bromophenyl | -H | MCF-7 | Moderate to Good | [2] |

| Analog 2 | 4-Chlorophenyl | -H | MCF-7 | >100 | [3] |

| Analog 3 | 4-Chlorophenyl | -C(O)CH₂-piperazin-1-yl | MCF-7 | 8.35 ± 0.61 | [3] |

| Analog 4 | 4-Chlorophenyl | -C(O)CH₂-(4-phenylpiperazin-1-yl) | MCF-7 | 5.11 ± 0.39 | [3] |

| Analog 5 | 4-Chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | MCF-7 | 2.32 ± 0.18 | [3] |

| Analog 6 | 3-Methoxyphenyl | 2-(2-Trifluoromethylphenyl)amino | MCF-7 | 49.6 | [1] |

| Analog 7 | 3-Methoxyphenyl | 2-(2-Trifluoromethylphenyl)amino | MDA-MB-231 | 53.4 | [1] |

| Compound ID | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Analog 8 | 4-Chlorophenyl | -H | HepG2 | >100 | [3] |

| Analog 9 | 4-Chlorophenyl | -C(O)CH₂-piperazin-1-yl | HepG2 | 9.12 ± 0.73 | [3] |

| Analog 10 | 4-Chlorophenyl | -C(O)CH₂-(4-phenylpiperazin-1-yl) | HepG2 | 6.23 ± 0.48 | [3] |

| Analog 11 | 4-Chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | HepG2 | 3.13 ± 0.25 | [3] |

| 5-Fluorouracil | N/A | N/A | MCF-7 | 6.80 ± 0.45 | [3] |

| 5-Fluorouracil | N/A | N/A | HepG2 | 7.90 ± 0.51 | [3] |

Experimental Protocols

Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines

A general method for the synthesis of the title compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[4]

Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazides

-

Dissolve thiosemicarbazide (0.015 mol) and the appropriate benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.

-

Reflux the reaction mixture for 8-10 hours.

-

Add an ice-water mixture to the resulting solution.

-

Collect the separated solid by filtration, dry, and recrystallize from rectified spirit.

Step 2: Synthesis of 2-amino-5-(4-substituted-phenyl)-1,3,4-thiadiazole

-

Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulphuric acid (20 mL) with shaking.

-

Heat the mixture between 60-70°C for 5 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize the mixture with a suitable base (e.g., ammonia solution).

-

Collect the precipitated product by filtration, wash with water, dry, and recrystallize from a suitable solvent.

Caption: General synthesis workflow for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.

Caption: Standard workflow for the MTT cell viability assay.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Phosphorylated EGFR and HER2

This technique is used to detect changes in the phosphorylation status of target proteins, indicating inhibition of their kinase activity.[3][8]

-

Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), and total HER2.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal using an imaging system.

Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-thiadiazole derivatives is often multifactorial, involving interference with several key cellular processes.

Interference with DNA Replication

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases allows these compounds to potentially interfere with DNA synthesis, leading to the inhibition of cancer cell replication.[1]

Induction of Apoptosis

Many 1,3,4-thiadiazole analogs have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. Some derivatives have been specifically linked to the activation of Caspase 3 and Caspase 8, as well as the pro-apoptotic protein BAX.[1]

Caption: Proposed apoptotic pathway initiated by 1,3,4-thiadiazole analogs.

Inhibition of Receptor Tyrosine Kinases

Certain 1,3,4-thiadiazole derivatives exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression and hyperactivity of these receptors are common in many cancers. By blocking the autophosphorylation of these receptors, the thiadiazole analogs can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazole analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development Professionals

An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. Among its numerous derivatives, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has emerged as a particularly promising scaffold for the design of new antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to support further research and development in this area.

Core Structure and Biological Activities

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-bromophenyl group at the 5-position and an amine group at the 2-position.[1] This core structure has been the subject of numerous medicinal chemistry campaigns, which have demonstrated its potential as an antimicrobial and anticancer agent.[1][2] The presence of the bromine atom on the phenyl ring is often associated with enhanced biological activity, a common strategy in drug design to improve potency.

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR of this compound has primarily focused on modifications at the 2-amino group and substitutions on the phenyl ring. These studies have revealed critical insights into the structural requirements for potent biological activity.

Antimicrobial Activity

Derivatives of the parent compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The general finding is that substitution on the 2-amino group can significantly modulate the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives

| Compound ID | R (Substitution at 4-position of phenyl ring) | Test Organism | MIC (µg/mL) | Reference |

| 4c | Br | Staphylococcus aureus | 25 | [2] |

| Bacillus subtilis | 25 | [2] | ||

| Escherichia coli | 50 | [2] | ||

| Pseudomonas aeruginosa | 50 | [2] | ||

| 4a | H | Staphylococcus aureus | 25 | [2] |

| Bacillus subtilis | 50 | [2] | ||

| 4b | Cl | Staphylococcus aureus | 25 | [2] |

| Bacillus subtilis | 25 | [2] | ||

| 4f | OH | Aspergillus niger | 50 | [2] |

| Candida albicans | 50 | [2] | ||

| 4g | OCH₃ | Aspergillus niger | 50 | [2] |

| Candida albicans | 100 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

From the data, it can be inferred that electron-withdrawing groups (Br, Cl) at the para-position of the phenyl ring contribute to potent antibacterial activity, particularly against Gram-positive bacteria.[2] For antifungal activity, hydroxyl and methoxy substitutions appear to be favorable.[2]

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. These studies indicate that the scaffold is a viable starting point for the development of novel cytotoxic agents.

Table 2: Anticancer Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives against Breast Cancer Cell Line (MCF-7)

| Compound ID | R (Substitution at 4-position of phenyl ring) | GI₅₀ (µg/mL) | Reference |

| 4c | Br | 35.4 | [2] |

| 4f | OH | 46.8 | [2] |

| 4g | OCH₃ | 24.0 | [2] |

Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits the growth of cells by 50%.

The data suggests that for anticancer activity against the MCF-7 cell line, a methoxy group at the para-position of the phenyl ring (compound 4g ) results in the most potent activity among the tested analogs.[2] The bromo-substituted compound (4c ) also demonstrates moderate activity.[2]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.

Synthesis of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines

A general method for the synthesis of the title compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[2]

Workflow for Synthesis

References

Navigating the Physicochemical Landscape of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and experimental approaches for characterizing the solubility and stability of the novel heterocyclic compound, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Given the limited publicly available quantitative data for this specific molecule, this document emphasizes established methodologies and best practices for its empirical determination. This guide is intended to equip researchers with the necessary framework to generate robust and reliable physicochemical data essential for drug discovery and development.

Core Physicochemical Properties

This compound, with the molecular formula C₈H₆BrN₃S and a molecular weight of approximately 256.12 g/mol , is a compound of interest due to the prevalence of the 1,3,4-thiadiazole scaffold in medicinally active molecules. The presence of the bromophenyl group is known to influence physicochemical properties such as lipophilicity and crystal packing, which in turn affect solubility and stability.

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, based on literature for structurally related 5-substituted-1,3,4-thiadiazol-2-amines, a general qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Solubility | Reference / Comment |

| Water | Almost Insoluble | General characteristic for this class of compounds. |

| Dimethylformamide (DMF) | Soluble | A common solvent for related thiadiazole derivatives. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for in vitro screening and preparation of stock solutions.[1] |

| Ethanol | Sparingly Soluble | Often used in combination with water for recrystallization, suggesting limited solubility.[2] |

| Methanol | Sparingly Soluble | Similar to ethanol, used in solvent systems for purification.[1] |

Experimental Protocol for Kinetic Solubility Assessment

To obtain quantitative solubility data, a kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[3][4][5] This method measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.

-

Aqueous Buffer Addition: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.[3]

-

Analysis:

-

Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation.

-

UV/Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A standard curve in the same buffer system should be prepared.

-

LC-MS/MS: For higher precision, the supernatant can be analyzed by LC-MS/MS to quantify the dissolved compound.

-

Data Presentation: The results should be presented as the concentration (in µM or µg/mL) at which precipitation is first observed or the maximum concentration that remains in solution.

Below is a Graphviz diagram illustrating the workflow for the kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile and Forced Degradation Studies

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration |

| Acidic Hydrolysis | 0.1 M HCl at 60°C | Up to 5 days |

| Basic Hydrolysis | 0.1 M NaOH at 60°C | Up to 5 days |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Up to 5 days |

| Thermal Degradation | 80°C (solid state) | Up to 7 days |

| Photostability | ICH Q1B conditions (UV and visible light) | As per guidelines |

Experimental Protocol for Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Forced degradation chamber (for thermal and photostability)

-

HPLC system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:water) for each stress condition. For thermal degradation, the solid compound is used.

-

Stress Application:

-

Hydrolysis: Add the appropriate volume of HCl or NaOH to the sample solutions and incubate at the specified temperature. At designated time points, withdraw aliquots and neutralize them.

-

Oxidation: Add H₂O₂ to the sample solution and keep it at room temperature.